2-(4-Bromo-2-methylphenyl)-2-methylpropanoicacid
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Overview
Description
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylphenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated phenylpropanoic acids.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the methyl group on the phenyl ring influence its binding affinity and reactivity with enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 2-Bromo-4-methylphenyl isocyanate
- 4-Bromo-2-methylphenol
Uniqueness
2-(4-Bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
RSYVZWWKKPINNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)(C)C(=O)O |
Origin of Product |
United States |
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